molecular formula C8H7BrF3N B1522765 (4-BROMO-2-(TRIFLUOROMETHYL)PHENYL)METHANAMINE CAS No. 1192539-95-9

(4-BROMO-2-(TRIFLUOROMETHYL)PHENYL)METHANAMINE

Cat. No.: B1522765
CAS No.: 1192539-95-9
M. Wt: 254.05 g/mol
InChI Key: GOXRWAZJVIOPFT-UHFFFAOYSA-N
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Description

(4-BROMO-2-(TRIFLUOROMETHYL)PHENYL)METHANAMINE is an organic compound with the molecular formula C8H7BrF3N. It is a derivative of benzylamine, where the benzene ring is substituted with a bromine atom at the 4-position and a trifluoromethyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BROMO-2-(TRIFLUOROMETHYL)PHENYL)METHANAMINE typically involves the following steps:

    Bromination: The starting material, 2-(trifluoromethyl)benzylamine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Amination: The brominated intermediate is then subjected to amination, where the bromine atom is replaced by an amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

(4-BROMO-2-(TRIFLUOROMETHYL)PHENYL)METHANAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with hydrogen peroxide would yield an imine .

Scientific Research Applications

Chemistry

In chemistry, (4-BROMO-2-(TRIFLUOROMETHYL)PHENYL)METHANAMINE is used as a building block for the synthesis of more complex molecules. Its bromine and amine functional groups make it versatile for various synthetic transformations .

Biology and Medicine

In biological and medical research, this compound is explored for its potential as a precursor in the synthesis of pharmaceutical agents. Its unique structure allows for the development of drugs with improved efficacy and reduced side effects .

Industry

In the industrial sector, this compound is used in the synthesis of advanced polymers.

Mechanism of Action

The mechanism of action of (4-BROMO-2-(TRIFLUOROMETHYL)PHENYL)METHANAMINE involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromine and trifluoromethyl groups in (4-BROMO-2-(TRIFLUOROMETHYL)PHENYL)METHANAMINE imparts unique chemical properties, such as increased reactivity and stability. This makes it a valuable compound for various applications, distinguishing it from its analogs .

Properties

IUPAC Name

[4-bromo-2-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXRWAZJVIOPFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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